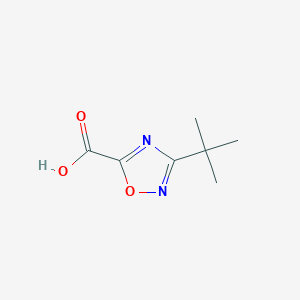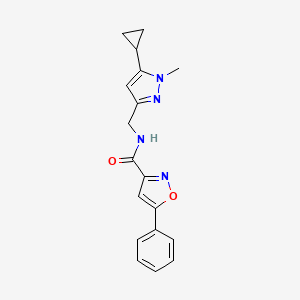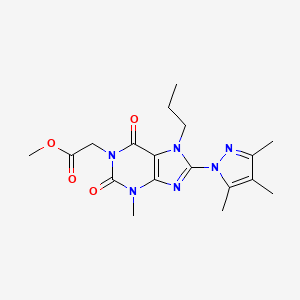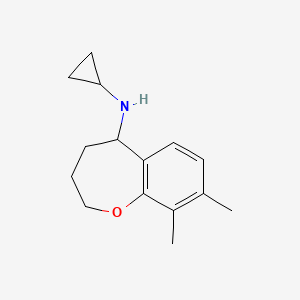![molecular formula C13H16Cl2N2O2 B2943210 5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide CAS No. 2094371-12-5](/img/structure/B2943210.png)
5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was initially identified as a potent inducer of tumor necrosis factor-alpha (TNF-α) in mice, which led to further investigation of its potential as an anti-cancer agent.
Mechanism of Action
5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide works by activating the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other cytokines. This activation leads to the recruitment of immune cells, such as dendritic cells and T cells, to the tumor site. This compound also inhibits angiogenesis, which is the process by which tumors form new blood vessels to support their growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce tumor necrosis, inhibit angiogenesis, and activate the immune system. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has been extensively studied in preclinical models, which provides a wealth of information on its mechanism of action and potential therapeutic applications. However, this compound also has limitations for lab experiments. It has been shown to have variable efficacy in different tumor models, which can make it difficult to predict its effectiveness in humans. This compound also has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for 5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide research. One direction is to investigate the use of this compound in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction is to investigate the use of this compound in different tumor models to better understand its efficacy and mechanism of action. Additionally, there is a need for clinical trials to investigate the safety and efficacy of this compound in humans.
Synthesis Methods
5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide is synthesized from 2,6-dichloronicotinic acid, which is converted to 2,6-dichloronicotinoyl chloride. The resulting compound is then reacted with 3-aminooxan-3-ylmethanol to form this compound. The synthesis of this compound has been extensively studied and optimized to improve its yield and purity.
Scientific Research Applications
5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of preclinical models, including lung, breast, colon, and prostate cancer. This compound has been shown to induce tumor necrosis and inhibit angiogenesis, which are important mechanisms for cancer treatment.
properties
IUPAC Name |
5,6-dichloro-2-methyl-N-(oxan-3-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-8-10(5-11(14)12(15)17-8)13(18)16-6-9-3-2-4-19-7-9/h5,9H,2-4,6-7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFNPYAEEBJDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)NCC2CCCOC2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2943131.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2943132.png)
![methyl (4-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2943134.png)

![Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine](/img/structure/B2943138.png)

![4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2943140.png)


![4-(2-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2943143.png)
![1-benzyl-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2943144.png)
![3-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2943146.png)
